![molecular formula C12H10FNO2 B7549579 4-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B7549579.png)
4-fluoro-N-(furan-2-ylmethyl)benzamide
Overview
Description
4-fluoro-N-(furan-2-ylmethyl)benzamide, also known as Compound 1, is a novel small molecule drug that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to exhibit promising anti-cancer activity in preclinical studies, making it a potential candidate for the development of new cancer therapies.
Scientific Research Applications
Antitumor Activity: Pyrimidinedione derivatives, including those related to 4-fluoro-N-(furan-2-ylmethyl)benzamide, have shown potent antiproliferative activity and apoptosis induction in colorectal cancer cells. These compounds are potential antitumor agents with targeted inhibitory activity against specific histone deacetylases (Liu et al., 2015).
Imaging in Alzheimer's Disease: A selective serotonin 1A molecular imaging probe, structurally similar to 4-fluoro-N-(furan-2-ylmethyl)benzamide, was used in positron emission tomography (PET) to quantify receptor densities in the brains of Alzheimer's disease patients, providing insights into the disease's progression (Kepe et al., 2006).
Antibacterial and Antifungal Activities: N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, related to 4-fluoro-N-(furan-2-ylmethyl)benzamide, have been found to possess good antibacterial and antifungal activities (Velupillai et al., 2015).
Bio-imaging Applications: Phenoxazine-based fluorescence chemosensors, which include a furan-2-carboxamide group similar to that in 4-fluoro-N-(furan-2-ylmethyl)benzamide, have been developed for the detection of Cd2+ and CN− ions in live cells and zebrafish larvae, showcasing their potential in bio-imaging applications (Ravichandiran et al., 2020).
Development of Agonists for Neurological Disorders: Studies have explored the use of furan-2-ylmethyl benzamide derivatives as bioisosteres for serotonin receptor agonists, which could potentially treat acute migraine and other neurological disorders (Mathes et al., 2004).
properties
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVMMLOUICWDFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(furan-2-ylmethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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